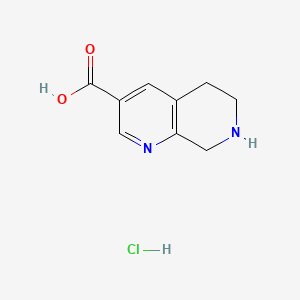
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride typically involves multi-step processes. One common method is the aza-Diels-Alder reaction, which is activated by a Lewis acid . This reaction can produce the desired compound through regio- and stereoselective pathways. Another approach involves the cyclization of appropriate precursors under heat-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular pathways involved in disease processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: Another derivative of naphthyridine with similar structural features.
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride: A closely related compound with additional chloride ions.
5,6,7,8-Tetrahydro-1-naphthylamine: A related compound with an amine group instead of a carboxylic acid.
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of both carboxylic acid and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2,(H,12,13);1H |
Clé InChI |
REHQEMHLPMVFHV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=C(C=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


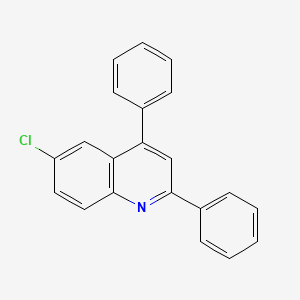

![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
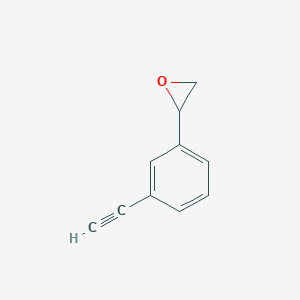
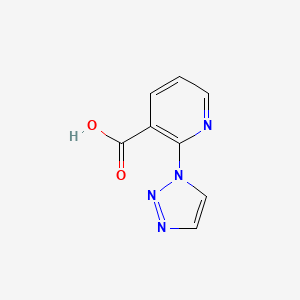
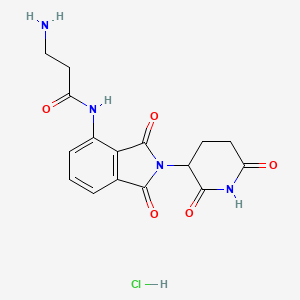
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

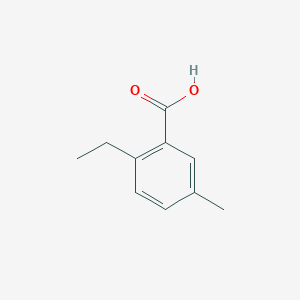
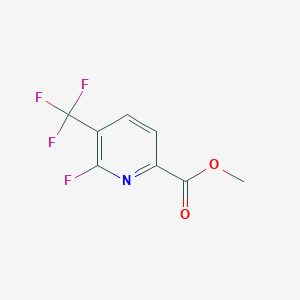

![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
